![molecular formula C11H13NO2 B13220190 N-[(3-Formylphenyl)methyl]propanamide](/img/structure/B13220190.png)
N-[(3-Formylphenyl)methyl]propanamide
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Overview
Description
N-[(3-Formylphenyl)methyl]propanamide is an organic compound with the molecular formula C11H13NO2. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-Formylphenyl)methyl]propanamide can be synthesized through several methods. One common approach involves the reaction of 3-formylbenzyl chloride with propanamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Formylphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 3-(Carboxymethyl)propanamide.
Reduction: N-[(3-Hydroxymethylphenyl)methyl]propanamide.
Substitution: N-[(3-Nitrobenzyl)methyl]propanamide or N-[(3-Halobenzyl)methyl]propanamide, depending on the substituent introduced.
Scientific Research Applications
N-[(3-Formylphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Formylphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of specific metabolites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Hydroxymethylphenyl)methyl]propanamide
- N-[(3-Nitrobenzyl)methyl]propanamide
- N-[(3-Halobenzyl)methyl]propanamide
Uniqueness
N-[(3-Formylphenyl)methyl]propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with other similar compounds, making it a valuable intermediate in organic synthesis.
Biological Activity
N-[(3-Formylphenyl)methyl]propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies.
Chemical Structure and Properties
This compound features a propanamide backbone with a formyl-substituted phenyl group. Its molecular formula is C11H13NO, and it has a molecular weight of approximately 189.23 g/mol. The presence of the formyl group is crucial as it can form covalent bonds with nucleophilic sites on proteins, potentially influencing their function and leading to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of 3-formylphenylmethanol with propanoyl chloride in the presence of a base. This method allows for the efficient formation of the amide linkage while maintaining the integrity of the formyl group.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein function due to the compound's ability to form covalent bonds with key amino acid residues in bacterial proteins .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases. This effect may be attributed to its ability to modulate signaling pathways involved in inflammation .
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies employing the MTT assay have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. Notably, it showed significant activity against MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines . The structure-activity relationship indicates that modifications to the phenyl moiety can enhance or diminish anticancer activity.
Case Studies and Experimental Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : In a study assessing its antimicrobial efficacy, this compound demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
- Cytotoxicity Evaluation : In vitro assays revealed an IC50 value of approximately 75 µM against MDA-MB-231 cells, indicating substantial cytotoxicity that warrants further investigation into its mechanism of action .
- Anti-inflammatory Activity : A study measuring cytokine levels in treated macrophages indicated a significant reduction in TNF-alpha and IL-6 production upon treatment with this compound, supporting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-Methoxyphenyl)propanamide | Methoxy group instead of formyl | Moderate antimicrobial activity |
N-(4-Hydroxyphenyl)propanamide | Hydroxy group instead of formyl | Enhanced anticancer properties |
N-(4-Chlorophenyl)propanamide | Chlorine substitution | Increased lipophilicity affecting bioavailability |
The unique structural features of this compound contribute to its distinct biological activity compared to related compounds.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[(3-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-7-9-4-3-5-10(6-9)8-13/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChI Key |
HQONARDWCIPOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
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